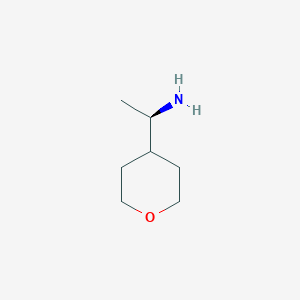
2,6-二氯-N-(1H-吡唑-3-基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex, which could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents such as Cp2Co or Fe powder .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex .Chemical Reactions Analysis
The reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex. This complex could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents such as Cp2Co or Fe powder .科学研究应用
抗菌和抗分枝杆菌活性
咪唑环是2,6-二氯-N-(1H-吡唑-3-基)苯甲酰胺结构的一部分,以其抗菌特性而闻名。 该化合物可用于合成靶向耐药菌株的新药,解决日益严重的抗生素耐药性问题 .
抗炎特性
由于存在咪唑部分,该化合物的衍生物可能表现出抗炎活性。 这使其成为开发新型抗炎药物的潜在候选药物 .
抗肿瘤应用
具有咪唑基的化合物通常因其抗肿瘤特性而被研究。 2,6-二氯-N-(1H-吡唑-3-基)苯甲酰胺可用于设计和合成针对各种癌细胞系(如乳腺癌 (MCF-7))的有效新型化合物 .
抗糖尿病作用
据报道,咪唑衍生物具有抗糖尿病活性。 对 2,6-二氯-N-(1H-吡唑-3-基)苯甲酰胺的研究可能导致开发有助于控制血糖水平的新型抗糖尿病药物 .
抗病毒和抗氧化活性
该化合物的结构表明其在抗病毒和抗氧化药物开发中的潜在用途。 其咪唑核心可以被官能化以增强这些特性以用于治疗应用 .
细胞周期调控
研究表明,2,6-二氯-N-(1H-吡唑-3-基)苯甲酰胺的衍生物可以在细胞周期的调节中发挥作用,这对于减数分裂和有丝分裂都至关重要。 这种应用在癌症治疗的背景下尤其重要,因为在癌症治疗中,细胞周期失调是一个常见问题 .
作用机制
Target of Action
It is known that many indole derivatives, which share a similar structure with pyrazoles, bind with high affinity to multiple receptors .
Mode of Action
It is known that many indole derivatives interact with their targets to exert various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, resulting in altered metabolic pathways and gene expression . The binding interactions are often characterized by high affinity and specificity, ensuring targeted effects on the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including gastrointestinal side effects and other systemic toxicities . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of succinate dehydrogenase affects the citric acid cycle, leading to changes in the levels of intermediates and overall metabolic flux . These interactions highlight the compound’s role in regulating key metabolic processes.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, ensuring its effective action . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy and minimizing off-target effects.
属性
IUPAC Name |
2,6-dichloro-N-(1H-pyrazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGKBYXTGYDEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)



![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)


amine](/img/structure/B1457099.png)
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)

